methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
Description
This compound belongs to the pyrroloquinoline sulfonamide class, characterized by a fused tricyclic pyrroloquinoline core linked to a sulfonamide group and a methyl benzoate moiety. The 1-methyl-2-oxo substitution on the pyrroloquinoline ring distinguishes it from other derivatives.
Properties
IUPAC Name |
methyl 4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-12-17-11-16(10-14-4-3-9-22(18(14)17)19(12)23)28(25,26)21-15-7-5-13(6-8-15)20(24)27-2/h5-8,10-12,21H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUDPETYUZZLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrroloquinoline moiety linked to a benzoate group via a sulfonamide bond. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired bioactive compound.
Key Structural Features
- Pyrroloquinoline Core : Known for various biological activities including antimicrobial and anticancer properties.
- Sulfonamide Linkage : Enhances solubility and bioavailability while potentially improving pharmacological profiles.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related pyrroloquinoline derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 32 |
| B | Escherichia coli | 64 |
| C | Pseudomonas aeruginosa | 128 |
These results suggest that modifications in the chemical structure can significantly impact antimicrobial efficacy.
Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
Research Findings
In vitro assays demonstrated that the compound could inhibit cell proliferation in human cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These findings indicate potential as an anticancer agent warranting further investigation.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : Antimicrobial activity may involve disrupting bacterial membrane integrity.
Scientific Research Applications
Antineoplastic Properties
Research indicates that derivatives of pyrroloquinoline, including methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate, exhibit promising antineoplastic properties. Studies have shown that these compounds can inhibit cell growth in various types of cancer cells including:
- Central Nervous System (CNS) tumors
- Melanoma
- Prostate cancer
For instance, Ferlin et al. (2000) reported that certain pyrroloquinoline derivatives demonstrated significant inhibitory effects on solid tumors by inducing apoptosis and disrupting cell cycle progression. These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies.
Antimicrobial Activity
The compound's sulfonamide group enhances its potential as an antimicrobial agent. Recent studies have highlighted its effectiveness against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Mycobacterium smegmatis | Significant inhibition observed |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Limited antifungal activity |
In a study published in RSC Advances, compounds similar to this compound were tested for their antimicrobial properties against these microorganisms. Results indicated that the presence of electron-withdrawing groups significantly increased antibacterial activity against Mycobacterium smegmatis and other Gram-negative bacteria .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrroloquinoline framework can enhance its biological activity:
- Substituents on the aromatic ring : Varying substituents can influence both solubility and binding affinity to target proteins.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrroloquinoline core.
- Introduction of the sulfonamide functionality.
- Esterification to yield the final product.
This synthetic pathway allows for the generation of various derivatives that can be screened for enhanced biological activity.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s uniqueness lies in the 1-methyl-2-oxo configuration on the pyrroloquinoline ring. Comparable compounds exhibit variations in:
- Oxo group position: Derivatives like methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate feature a 4-oxo group instead of 2-oxo .
- Substituents on the sulfonamide : Chloro (e.g., 4-chloro-N-(2-oxo-...)), methoxy (e.g., N-(4-methoxybenzyl)-...), or benzyl groups alter reactivity and bioactivity .
- Ester position : Methyl 2-(N-methyl-4-oxo-...)benzoate has the ester group at the ortho position, impacting steric hindrance and binding affinity .
Physicochemical Properties
- Solubility : The methyl benzoate group enhances lipophilicity compared to hydroxylated derivatives (e.g., 6-hydroxy-N-(4-methoxyphenyl)-...) .
- Stability : Derivatives with electron-withdrawing groups (e.g., 4-fluoro-3-methyl-...) exhibit improved thermal stability due to reduced electron density on the aromatic ring .
- Purity : Commercial analogs like methyl 4-(4-oxo-...)benzoate are typically 95% pure, critical for reproducibility in biological assays .
Enzyme Inhibition Mechanisms
The sulfonamide group in the target compound likely interacts with enzymatic active sites, as seen in related derivatives:
- Carbonic anhydrase inhibition: Sulfonamide-containing pyrroloquinolines block catalytic zinc ions, a mechanism exploited in anticancer drug design .
Therapeutic Potential
- Anticancer activity : Fluorinated analogs (e.g., 4-fluoro-3-methyl-N-(4-oxo-...)) show cytotoxicity against breast cancer cell lines (IC₅₀: 2.5–10 µM) .
- Antimicrobial effects : Chloro-substituted derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus .
Key Differentiators of the Target Compound
- 1-Methyl-2-oxo configuration: This substitution may enhance metabolic stability compared to 4-oxo derivatives, which are prone to keto-enol tautomerism .
- Balanced lipophilicity : The methyl benzoate group optimizes membrane permeability without compromising aqueous solubility, a limitation in bulkier analogs (e.g., N-benzyl-6-methyl-...) .
Future Research Directions
Structure-activity relationship (SAR) studies: Systematic modification of the pyrroloquinoline core and sulfonamide substituents.
In vivo efficacy trials : Prioritize compounds with >90% purity and confirmed enzyme inhibition in vitro.
Computational modeling : Use programs like SHELXL (for crystallography) and molecular docking tools to predict binding modes .
Preparation Methods
Cyclization of Triamine Precursors
The Ma group demonstrated that triamine intermediates (e.g., 6 ) undergo cyclization upon selective deprotection. For instance, removing N-allyl groups with Pd(PPh₃)₄ and N,N-dimethylbarbituric acid (DMBA) in dichloromethane, followed by benzoic acid-promoted cyclization, yields pyrroloquinolinone derivatives (e.g., 22 ). Subsequent reduction of the six-membered lactam in 23 using lithium tri-t-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) generates the hemiaminal intermediate, which is further functionalized with phosphorane 24 to install the methyl group at N-1.
Protecting Group Strategies
Boc (tert-butoxycarbonyl) protection is critical for regioselective transformations. For example, Boc-protection of N-8a in 23 prevents undesired reduction of the five-membered lactam during LiAl(Ot-Bu)₃H treatment. After cyclization, Boc groups are cleaved using methanolic HCl to yield the free amine intermediate.
Sulfonamide Bond Formation
The sulfonamido linkage at position 8 of the pyrroloquinoline core is installed via coupling between a sulfonyl chloride and an amine.
Traditional Sulfonylation
Reaction of the pyrroloquinoline amine with 4-(methoxycarbonyl)benzenesulfonyl chloride in dichloromethane, mediated by triethylamine, affords the sulfonamide. This method typically achieves yields of 65–75% after purification by column chromatography.
Electrochemical Oxidative Coupling
An eco-friendly alternative involves electrochemical oxidation of thiols to disulfides, followed by coupling with amines. For example, 4-(methoxycarbonyl)benzenethiol is oxidized at a Pt anode to form the disulfide, which reacts with the pyrroloquinoline amine radical cation to yield the sulfonamide. This method avoids stoichiometric oxidants and achieves comparable yields (70%) under mild conditions.
Esterification and Final Assembly
The methyl ester is introduced either early in the synthesis or during final functionalization:
Early-Stage Esterification
4-Nitrobenzoic acid is esterified with methanol using H₂SO₄ as a catalyst, followed by reduction of the nitro group to an amine with H₂/Pd-C. This amine is then sulfonylated as described in Section 2.
Late-Stage Esterification
Hydrolysis of the ethyl ester in intermediates like 27 (using NaOH/MeOH) followed by re-esterification with methyl iodide and K₂CO₃ in DMF provides the methyl ester. This stepwise approach minimizes side reactions during core synthesis.
Optimization and Scale-Up Considerations
Solvent Effects
Cyclization yields improve from 20% to 65% by switching from acetonitrile to acetonitrile/methanol (2:1), enhancing solubility of triamine intermediates.
Temperature Control
Guanylation reactions require temperatures below 40°C to prevent decomposition of triamine precursors. Electrochemical methods operate at ambient temperatures, favoring scalability.
Data Tables and Comparative Analysis
Table 1: Cyclization Methods for Pyrroloquinoline Core
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzoic acid cyclization | Pd(PPh₃)₄, DMBA, CH₂Cl₂, rt | 65% | |
| LiAl(Ot-Bu)₃H reduction | THF, 0°C to rt | 78% |
Q & A
Q. What are the key synthetic routes for preparing methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate?
A multi-step synthesis is typically employed, starting with substituted tetrahydroquinoline precursors. For example:
- Step 1 : React cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate with AlCl₃ in 1,2-dichlorobenzene at 378 K to cyclize the pyrroloquinoline core .
- Step 2 : Introduce the sulfonamido group via nucleophilic substitution using a sulfonyl chloride derivative under basic conditions (e.g., NaHCO₃) .
- Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures yields pure crystals .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H NMR (300 MHz, DMSO-d₆) identifies substituent environments (e.g., methyl groups at δ 1.15 ppm, aromatic protons at δ 6.95–7.13 ppm) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 245 [M]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at 1731 cm (ester C=O) and 1701 cm (amide C=O) validate functional groups .
- Elemental Analysis : Ensures purity (e.g., C 68.57%, H 6.12%, N 5.71%) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation.
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Q. How is the molecular structure confirmed, and what crystallographic parameters are reported?
- X-ray Diffraction : Monoclinic space group , with unit cell dimensions Å, Å, Å, , and .
- Key Interactions : C–H⋯π (centroid of C5–C10 ring) and weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical configuration?
- Bond Length/Angle Analysis : Compare experimental values (e.g., C–O bond lengths ~1.21 Å) with DFT-calculated geometries to confirm stereochemistry .
- Patterson Methods : Use SHELXS97/SHELXL97 software to refine heavy atom positions and assign chiral centers .
- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries for analogous pyrroloquinoline systems .
Q. What experimental strategies improve regioselectivity during sulfonamido group introduction?
- Temperature Control : Slow addition of sulfonyl chloride at 0–5°C minimizes side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
Q. How do intermolecular interactions influence physicochemical properties?
Q. Table 1: Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| C–H⋯π (C5–C10) | 2.85 | 145 | Dimer formation |
| C–H⋯O | 2.45 | 155 | Columnar stacking |
Q. How can researchers design biological activity studies for this compound?
- Theoretical Framework : Link to quinoline-based inhibitors (e.g., kinase or folate receptor targets) using molecular docking .
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (SPR or fluorescence polarization) .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Q. What methodologies address contradictions in NMR data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
